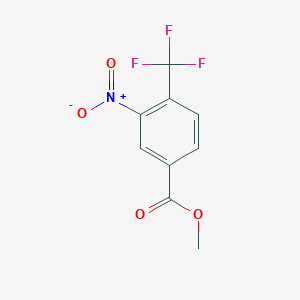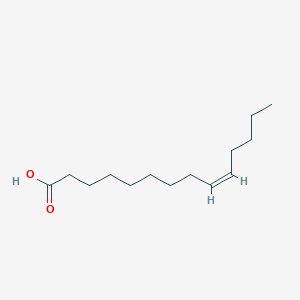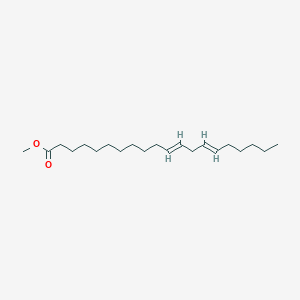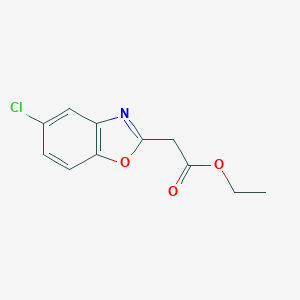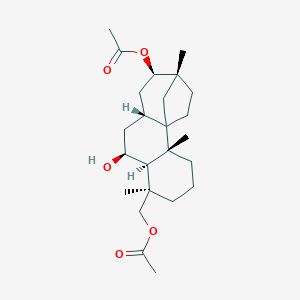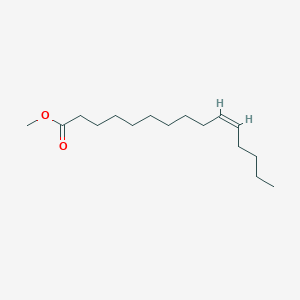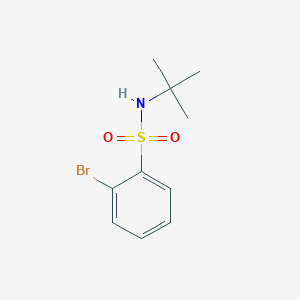
2-bromo-N-tert-butylbenzenesulfonamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-Bromo-N-tert-butylbenzenesulfonamide is C10H14BrNO2S. The InChI Code is 1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 .Chemical Reactions Analysis
2-Bromo-N-tert-butylbenzenesulfonamide is used as a reagent in synthetic organic chemistry for the preparation of various sulfonamides. It is also used in medicinal chemistry for the development of new drugs and as a starting material for the synthesis of other biologically active compounds.Physical And Chemical Properties Analysis
This compound has a melting point of 98-102°C and is soluble in common organic solvents such as ethanol, acetone, and chloroform. It is an odorless compound with a characteristic pale yellow color.Aplicaciones Científicas De Investigación
Occurrence and Environmental Fate
- Brominated Flame Retardants : A comprehensive review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlighted the need for more research on their occurrence, environmental fate, and toxicity. This review underscores significant knowledge gaps for many NBFRs, underscoring the necessity for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Characterization
- Cyclic Compounds Containing Aminobenzenesulfonamide : Research work introduced and summarized the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. The development of sequential reactions for the synthesis of unique polyheterocyclic compounds and the production of 2-aminobenzenesulfonamide-containing agents highlights the versatility and value of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry (Kaneda, 2020).
Environmental Implications
- Phthalate Exposure and Children's Health : While not directly related to 2-bromo-N-tert-butylbenzenesulfonamide, studies on phthalates have examined the impact of environmental contaminants on health, suggesting that exposure to certain chemicals can perturb normal development and increase the risk of allergic diseases. Such research underscores the importance of understanding the environmental and health impacts of various chemical compounds (Braun, Sathyanarayana, & Hauser, 2013).
Mecanismo De Acción
2-Bromo-N-tert-butylbenzenesulfonamide has several biological activities including antibacterial and anti-tumor properties. It has been shown to inhibit the growth of several bacterial strains such as Escherichia coli and Staphylococcus aureus.
Safety and Hazards
Direcciones Futuras
Although 2-Bromo-N-tert-butylbenzenesulfonamide has several potential applications, there are limitations to its use. The compound has low solubility in water, which limits its use in certain applications. Future directions for research could focus on developing new synthetic routes to improve the solubility of the compound.
Relevant Papers For more detailed information, please refer to the related peer-reviewed papers, technical documents, and similar products provided by Sigma-Aldrich .
Propiedades
IUPAC Name |
2-bromo-N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQGWGSNHQLIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406591 | |
| Record name | 2-bromo-N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-tert-butylbenzenesulfonamide | |
CAS RN |
138733-50-3 | |
| Record name | 2-bromo-N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)
